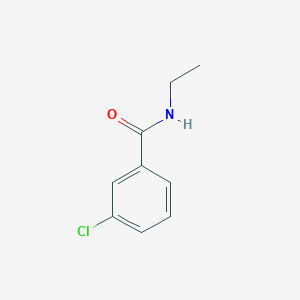

3-chloro-N-ethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXUKUHVUPLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-chloro-N-ethylbenzamide

This guide provides an in-depth exploration of the synthesis of 3-chloro-N-ethylbenzamide, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed, scientifically-grounded protocol. We will delve into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, and the self-validating nature of the described methodology, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction and Strategic Overview

This compound serves as a crucial building block in medicinal chemistry. Its synthesis is most reliably achieved through a robust and well-documented two-step process. This process begins with the activation of the carboxylic acid group of 3-chlorobenzoic acid, followed by amidation with ethylamine.

The chosen synthetic strategy prioritizes efficiency, yield, and purity. The primary method detailed herein involves the conversion of 3-chlorobenzoic acid to its more reactive acyl chloride derivative, 3-chlorobenzoyl chloride, using thionyl chloride (SOCl₂). This intermediate is then reacted with ethylamine in a classic nucleophilic acyl substitution reaction to yield the final product. This approach is widely adopted due to its high conversion rates and the straightforward purification of the resulting amide.

Figure 1: High-level overview of the two-step synthesis pathway.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is critical for troubleshooting, optimization, and safe execution.

Step 1: Formation of 3-Chlorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a classic activation step. Thionyl chloride is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is often added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is a more potent catalyst for the reaction.

Step 2: Nucleophilic Acyl Substitution (Amidation)

The second step is the amidation of the newly formed 3-chlorobenzoyl chloride. Ethylamine, a primary amine, acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

This reaction, often referred to as a Schotten-Baumann reaction, generates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the unreacted ethylamine (which would render it non-nucleophilic), a base is required to neutralize the acid as it forms. In this protocol, we utilize a slight excess of the ethylamine nucleophile to serve this dual purpose, which is an efficient and common industrial practice. Alternatively, an external non-nucleophilic base like triethylamine or pyridine could be used.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and observation of expected phenomena (e.g., gas evolution, temperature changes) provide in-process checks on the reaction's progress.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Notes |

| 3-Chlorobenzoic Acid | 156.57 | 15.66 g | 1.0 | Starting material |

| Thionyl Chloride (SOCl₂) | 118.97 | 13.0 mL (21.4 g) | 1.8 | Reagent, use in a fume hood |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |

| Ethylamine (70% in H₂O) | 45.08 | 14.0 mL (12.9 g) | 2.2 | Reagent and base, handle with care |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For workup |

| Saturated NaCl solution | - | ~50 mL | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |

3.2. Step-by-Step Procedure

Part A: Synthesis of 3-Chlorobenzoyl Chloride

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzoic acid (15.66 g, 0.10 mol).

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension.

-

Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (13.0 mL, 0.18 mol) to the suspension dropwise at room temperature. Rationale: The excess thionyl chloride ensures complete conversion of the carboxylic acid.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases. Self-Validation Check: The dissolution of the solid starting material and the cessation of bubbling indicate the reaction is proceeding to completion.

-

Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 3-chlorobenzoyl chloride as a pale yellow oil or low-melting solid, which is used directly in the next step without further purification.

Part B: Synthesis of this compound

-

Setup: In a separate 500 mL flask, cool a solution of ethylamine (70% in water, 14.0 mL, ~0.22 mol) in 100 mL of DCM in an ice bath to 0-5°C.

-

Addition of Acyl Chloride: Dissolve the crude 3-chlorobenzoyl chloride from the previous step in 50 mL of anhydrous DCM. Add this solution dropwise to the cold ethylamine solution over 30-45 minutes, maintaining the internal temperature below 10°C. Rationale: This slow, cold addition controls the exothermic reaction and minimizes side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess ethylamine, followed by saturated sodium chloride solution (50 mL). Rationale: The acid wash protonates the excess ethylamine, making it water-soluble and easily removable.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford this compound as a white to off-white solid. The expected yield is typically in the range of 85-95%.

Figure 2: Detailed step-by-step experimental workflow.

Safety and Handling Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle in a well-ventilated area or fume hood.

-

Ethylamine: A corrosive and flammable base with a strong odor. Handle with care, ensuring adequate ventilation.

-

Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

An In-depth Technical Guide to 3-chloro-N-ethylbenzamide: Properties, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides are a cornerstone of modern medicinal chemistry, serving as pivotal scaffolds in the development of a wide array of therapeutic agents. Within this class, 3-chloro-N-ethylbenzamide (C₉H₁₀ClNO) presents a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties conferred by its chloro and N-ethyl substituents. This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of data to offer a Senior Application Scientist's perspective on its synthesis, characterization, and handling. We will explore the causal relationships behind synthetic choices, the logic of spectroscopic interpretation, and the necessary safety protocols for laboratory use. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research, dictating everything from solvent choice in a reaction to its potential behavior in biological systems. This compound is a solid at room temperature with a molecular weight of 183.63 g/mol .[1][2] Its properties are summarized in the table below. The octanol-water partition coefficient (LogP) of 2.09 suggests moderate lipophilicity, a crucial parameter for predicting membrane permeability in drug development.[2] The topological polar surface area (TPSA) of 29.1 Ų, which quantifies the polar surface of the molecule, indicates good potential for oral bioavailability.[2]

| Property | Value | Source |

| CAS Number | 26819-09-0 | [2][3] |

| Molecular Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.63 g/mol | [1][2] |

| InChI Key | FOUXUKUHVUPLEP-UHFFFAOYSA-N | [1] |

| SMILES | CCNC(=O)c1cccc(Cl)c1 | [2][3] |

| Purity (Typical) | ≥98% | [2] |

| LogP (Octanol/Water) | 2.09 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis Protocol and Mechanistic Rationale

The most reliable and common method for synthesizing N-substituted benzamides is the acylation of a primary amine with a benzoyl chloride derivative. This approach is favored for its high efficiency and straightforward execution.

Recommended Synthesis: Acylation of Ethylamine

The synthesis of this compound is efficiently achieved by the reaction of 3-chlorobenzoyl chloride with ethylamine. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents due to their inert nature and ability to dissolve the reactants.

Step-by-Step Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chlorobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and prevent side reactions.

-

Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The slight excess of the amine and base ensures the complete consumption of the limiting acid chloride.

-

Reaction: Add the ethylamine/triethylamine solution dropwise to the stirred 3-chlorobenzoyl chloride solution over 30-45 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form upon addition.

-

Warm-up & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-chlorobenzoyl chloride spot.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-chloro-N-ethylbenzamide

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chloro-N-ethylbenzamide (C₉H₁₀ClNO), a substituted aromatic amide of interest in chemical synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the compound's structural elucidation through a multi-technique approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting data, this guide emphasizes the causality behind spectroscopic features and outlines validated experimental protocols. The integration of these techniques provides an unambiguous confirmation of the molecular structure, establishing a benchmark for quality control and further research.

Molecular Structure and Physicochemical Properties

This compound is a secondary amide featuring a meta-substituted chlorobenzoyl group attached to an ethylamine moiety. Understanding its fundamental properties is the first step in a thorough characterization. The molecular structure dictates the expected spectroscopic behavior, from vibrational modes in IR to the electronic environments of protons and carbons in NMR.

The key physicochemical properties are summarized below.[1]

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| CAS Number | 26819-09-0 |

| Topological Polar Surface Area (TPSA) | 29.1 Ų |

| logP (Octanol/Water Partition Coeff.) | 2.09 |

Below is a diagram of the molecular structure with IUPAC numbering for subsequent NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Synthesis and Sample Preparation: A Note on Provenance

The reliability of spectroscopic data is contingent on the purity of the analyte. This compound is typically synthesized via the Schotten-Baumann reaction, a robust method for forming amides from acid chlorides and amines.[2] Understanding this synthesis provides context for potential impurities (e.g., unreacted starting materials, hydrolysis products) that could be detected during analysis.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis: A Multi-technique Approach

No single technique provides a complete structural picture. The synergistic use of IR, NMR, and MS is essential for unambiguous characterization.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is the primary tool for identifying the functional groups present in a molecule. The analysis of this compound is predicated on identifying the characteristic vibrations of a secondary amide and a substituted aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale and Expert Insights |

| ~3300 | Strong, Sharp | N-H Stretch | The position and sharpness of this peak are characteristic of a secondary amide N-H bond. Its presence immediately rules out a tertiary amide structure and distinguishes it from the much broader O-H stretch of a carboxylic acid impurity.[3] |

| 3100-3000 | Medium | Aromatic C-H Stretch | These peaks confirm the presence of the benzene ring. |

| 2975-2850 | Medium | Aliphatic C-H Stretch | These correspond to the asymmetric and symmetric stretching of the ethyl group's CH₂ and CH₃ bonds. |

| ~1640 | Strong | C=O Stretch (Amide I) | This is one of the most intense and reliable peaks in the spectrum. Its frequency is lower than that of a ketone due to the resonance delocalization of the nitrogen lone pair, which imparts partial single-bond character to the C=O bond.[3] |

| ~1550 | Strong | N-H Bend (Amide II) | This band arises from a coupling of the N-H bending and C-N stretching vibrations. The Amide I and Amide II bands are a hallmark signature of secondary amides. |

| 1470-1430 | Medium | Aromatic C=C Stretch | Confirms the aromatic skeleton. |

| ~1250 | Medium | C-N Stretch | Provides further evidence of the amide linkage. |

| 800-600 | Strong | C-Cl Stretch | The presence of a strong absorption in this region is indicative of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the local electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete mapping of the molecular skeleton.

The ¹H NMR spectrum is predicted in deuterochloroform (CDCl₃). The ethyl group provides a classic ethyl pattern (a quartet and a triplet), while the aromatic region shows a complex pattern due to meta-substitution.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~7.75 | t, J ≈ 1.8 Hz | 1H | H-2 | This proton is ortho to the electron-withdrawing carbonyl group, but meta to the chlorine. The triplet arises from coupling to H-4 and H-6, though it may appear as a singlet or narrow triplet. |

| ~7.65 | ddd, J ≈ 7.7, 1.8, 1.1 Hz | 1H | H-6 | Ortho to the carbonyl group, this proton experiences significant deshielding. It is coupled to H-5 and H-2. |

| ~7.45 | t, J ≈ 7.8 Hz | 1H | H-5 | This proton is coupled to its neighbors H-4 and H-6, resulting in a triplet. |

| ~7.35 | ddd, J ≈ 8.0, 2.2, 1.1 Hz | 1H | H-4 | This proton is ortho to the chlorine atom and shows coupling to H-5 and H-2. |

| ~6.10 | br s | 1H | N-H | The amide proton is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on concentration and solvent. |

| ~3.45 | dq, J ≈ 7.2, 5.3 Hz | 2H | H-8 (-CH₂-) | This methylene group is adjacent to the electronegative nitrogen atom, shifting it downfield. It is split into a quartet by the three H-9 protons and a doublet by the N-H proton (if coupling is observed). |

| ~1.25 | t, J ≈ 7.2 Hz | 3H | H-9 (-CH₃) | This methyl group is a classic triplet, as it is coupled to the two adjacent H-8 protons.[4] |

The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the structure.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~167.5 | C7 (C=O) | The carbonyl carbon of an amide is highly deshielded and appears significantly downfield, typically in the 160-180 ppm range.[3] |

| ~136.5 | C1 (C-C=O) | This is a quaternary carbon, and its signal will be less intense than protonated carbons. Its chemical shift is influenced by its attachment to the carbonyl group. |

| ~134.8 | C3 (C-Cl) | The carbon directly bonded to the electronegative chlorine atom is deshielded. |

| ~131.5 | C5 | Aromatic CH carbon. |

| ~129.9 | C6 | Aromatic CH carbon. |

| ~127.0 | C2 | Aromatic CH carbon. |

| ~125.0 | C4 | Aromatic CH carbon. |

| ~35.5 | C8 (-CH₂-) | The methylene carbon is deshielded by the adjacent nitrogen atom. |

| ~14.8 | C9 (-CH₃) | The terminal methyl carbon is the most upfield signal, as expected for an aliphatic sp³ carbon. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the most critical feature is the isotopic signature of chlorine.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A pair of peaks will be observed for the molecular ion due to the two stable isotopes of chlorine:

-

m/z 183: Corresponding to the molecule containing ³⁵Cl.

-

m/z 185: Corresponding to the molecule containing ³⁷Cl.

-

Expertise: The relative intensity of these peaks will be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[5]

-

-

Key Fragmentation Pathways: Electron ionization (EI) would induce fragmentation, providing structural confirmation.

-

m/z 139/141 (Loss of C₂H₄N): Alpha cleavage resulting in the formation of the 3-chlorobenzoyl cation. The 3:1 isotopic pattern will be preserved. This is often the base peak.

-

m/z 111/113 (Loss of CO from 139/141): Loss of carbon monoxide from the benzoyl cation to form the 3-chlorophenyl cation. The chlorine isotopic pattern remains.

-

m/z 72 (C₄H₁₀N⁺): Cleavage of the amide C-N bond can result in the N-ethylaminiumyl radical cation.

-

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

Adherence to standardized protocols is crucial for data reproducibility and integrity.

Protocol 1: Acquiring FTIR Spectrum

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Set the scan range from 4000 to 400 cm⁻¹.

-

Background Scan: Run a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol 2: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz). Tune and match the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution, using the CDCl₃ lock signal.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio for quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) data. Calibrate the spectra by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[6]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Structure Elucidation of 3-chloro-N-ethylbenzamide

This guide provides a comprehensive walkthrough for the structural elucidation of 3-chloro-N-ethylbenzamide, a compound of interest in various chemical and pharmaceutical research domains. Designed for researchers, scientists, and drug development professionals, this document outlines the critical analytical techniques and data interpretation necessary to unequivocally confirm the molecular structure of this compound. We will delve into the logic behind the application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, providing a robust framework for its characterization.

Introduction

This compound (C₉H₁₀ClNO) is a substituted benzamide with a molecular weight of 183.63 g/mol .[1][2] Its structure, featuring a chlorinated benzene ring attached to an ethyl-substituted amide group, presents a unique spectroscopic fingerprint. Accurate structural confirmation is a critical step in any research or development pipeline to ensure compound identity, purity, and to understand its chemical behavior. This guide will detail the multi-faceted approach required for its definitive identification.

Synthesis of this compound

A common route for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[3] In the case of this compound, this would typically involve the reaction of 3-chlorobenzoyl chloride with ethylamine.

The reaction proceeds as follows:

-

Step 1: 3-chlorobenzoyl chloride is dissolved in a suitable aprotic solvent.

-

Step 2: Ethylamine is added, often in slight excess, along with a base (e.g., sodium hydroxide or pyridine) to neutralize the hydrochloric acid byproduct.

-

Step 3: The reaction mixture is stirred, and the product, this compound, is then isolated and purified, typically through recrystallization or column chromatography.[4]

The purity of the synthesized compound is paramount for accurate spectroscopic analysis. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity of the sample before proceeding with detailed structural elucidation.[5]

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure of this compound. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Expected Data:

-

Molecular Ion Peak (M+): For this compound (C₉H₁₀ClNO), the mass spectrometer will show a molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl and another, approximately one-third the intensity, for the molecule containing ³⁷Cl. The expected m/z values would be around 183.6 and 185.6.

-

Fragmentation Pattern: Electron ionization (EI) would lead to characteristic fragmentation of the molecule. Key fragments would likely include the loss of the ethyl group, the cleavage of the amide bond, and the formation of the 3-chlorobenzoyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the purified this compound in a volatile organic solvent like dichloromethane or methanol.

-

Injection: Inject a small volume of the sample solution into the GC-MS instrument.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The oven temperature is programmed to ramp up, ensuring separation of the analyte from any impurities.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and characteristic fragment ions, confirming the molecular weight and key structural features.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment of each proton and carbon atom.

Expected Data:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the splitting pattern.

-

Amide Proton (-NH-): A broad singlet or triplet (due to coupling with the adjacent CH₂ group) corresponding to the amide proton will be observed, typically in the region of δ 7.5-8.5 ppm. Its chemical shift can be concentration and solvent dependent.

-

Ethyl Group Protons (-CH₂CH₃):

-

A quartet corresponding to the two methylene protons (-CH₂-) adjacent to the nitrogen atom will be seen, likely in the range of δ 3.3-3.5 ppm. The splitting into a quartet is due to coupling with the three methyl protons.

-

A triplet corresponding to the three methyl protons (-CH₃) will appear further upfield, typically around δ 1.1-1.3 ppm, due to coupling with the two methylene protons.

-

Expected Data:

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon (-C=O): A signal for the amide carbonyl carbon will be observed in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the chlorine atom will be shifted downfield, and its exact chemical shift can be predicted. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

-

Ethyl Group Carbons (-CH₂CH₃):

-

The methylene carbon (-CH₂-) will resonate at approximately δ 35-45 ppm.

-

The methyl carbon (-CH₃) will be found further upfield, around δ 14-16 ppm.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard pulse programs are used for both types of experiments.

-

Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration (for ¹H NMR), and splitting patterns are analyzed to assign the signals to the corresponding atoms in the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Data:

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in an amide.

-

N-H Bend (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹ is due to the N-H bending vibration.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

-

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

-

C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a solution in a suitable solvent. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its structure.[6]

Data Summary and Structural Confirmation

The collective evidence from these spectroscopic techniques provides a robust confirmation of the structure of this compound.

| Analytical Technique | Expected Key Data/Features | Inferred Structural Information |

| Mass Spectrometry | Molecular ion peaks at m/z ~183.6 and ~185.6 (3:1 ratio) | Confirms molecular weight and presence of one chlorine atom. |

| Characteristic fragmentation pattern | Supports the connectivity of the functional groups. | |

| ¹H NMR | Aromatic multiplets (δ 7.0-8.0), Amide proton (δ 7.5-8.5), Ethyl quartet (δ 3.3-3.5) and triplet (δ 1.1-1.3) | Confirms the presence and connectivity of the 3-chlorophenyl, amide, and ethyl groups. |

| ¹³C NMR | Carbonyl carbon (δ 165-175), Aromatic carbons (δ 120-140), Ethyl carbons (δ 14-45) | Confirms the carbon skeleton and the presence of all unique carbon environments. |

| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹), N-H bend (~1510-1570 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) | Confirms the presence of the secondary amide and chloro-substituted aromatic functional groups. |

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a sequential and interconnected series of analytical steps.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By carefully acquiring and interpreting data from mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy, researchers can unequivocally confirm the identity and structure of this compound. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Potential Mechanism of Action of 3-chloro-N-ethylbenzamide

Abstract

3-chloro-N-ethylbenzamide is a small molecule belonging to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. While the specific mechanism of action for this compound has not been definitively elucidated in publicly available research, the extensive body of work on structurally related benzamides provides a strong foundation for postulating its potential biological targets and signaling pathways. This technical guide synthesizes the current understanding of benzamide pharmacology to propose putative mechanisms of action for this compound. The primary focus will be on dopamine receptor antagonism, a well-established mechanism for many substituted benzamides used as antipsychotics and antiemetics. Additionally, this guide will explore other potential avenues of activity, including enzyme inhibition, specifically of histone deacetylases (HDACs) and inosine monophosphate dehydrogenase (IMPDH), and modulation of other central nervous system receptors. To empower researchers in this area, detailed experimental workflows and protocols are provided to systematically investigate these hypothesized mechanisms and to ultimately characterize the pharmacological profile of this compound.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in modern drug discovery, featured in a wide array of therapeutic agents with applications spanning neuropsychiatry, oncology, and infectious diseases. The versatility of the benzamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological activity.

Chemical Properties of this compound

This compound is a derivative of benzoic acid with a molecular formula of C₉H₁₀ClNO.[1][2] Its structure features a chlorine atom at the meta-position of the benzene ring and an ethyl group attached to the amide nitrogen. These substitutions are expected to influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.63 g/mol | [2] |

| LogP | 2.0897 | [2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Overview of the Pharmacological Significance of Benzamide Derivatives

Benzamide derivatives have demonstrated a remarkable range of biological activities, underscoring their importance as privileged structures in medicinal chemistry.[3] Notable pharmacological profiles include:

-

Antipsychotic and Antiemetic Activity: Primarily through the antagonism of dopamine D2-like receptors.[4][5]

-

Anticancer Activity: Through mechanisms such as inhibition of histone deacetylases (HDACs) and inosine monophosphate dehydrogenase (IMPDH).[5][6]

-

Antimicrobial Activity: Some benzamide derivatives have shown efficacy against various bacterial strains.

-

Gastroprokinetic Activity: Through modulation of serotonin (5-HT) receptors.[3]

Given this precedent, it is plausible that this compound may exhibit one or more of these activities.

Putative Mechanisms of Action Based on Structural Analogs

The following sections explore the most probable mechanisms of action for this compound based on the well-documented pharmacology of its structural analogs.

Dopamine Receptor Antagonism: A Primary Target for Substituted Benzamides

A significant number of substituted benzamides exert their therapeutic effects by acting as antagonists at dopamine receptors, particularly the D2, D3, and D4 subtypes.[4] This is the foundational mechanism for their use as antipsychotic and antiemetic agents.[4][7]

Dopamine is a critical neurotransmitter in the brain, playing a central role in motor control, motivation, reward, and cognition. Dysregulation of dopaminergic signaling is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.

Substituted benzamides, such as sulpiride and amisulpride, are known to selectively bind to and block D2-like receptors.[5][8] This blockade is thought to normalize dopaminergic neurotransmission in key brain regions. The affinity for these receptors is influenced by the substitution pattern on the benzamide ring.[4]

Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of dopamine, a benzamide antagonist would prevent this signaling cascade.

Caption: Proposed mechanism of dopamine D2 receptor antagonism by this compound.

Enzyme Inhibition: An Emerging Paradigm for Benzamide Activity

Beyond receptor modulation, certain benzamide derivatives have been identified as potent enzyme inhibitors, a mechanism of action with significant therapeutic implications, particularly in oncology.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Several benzamide derivatives have been identified as selective HDAC inhibitors.[5] The benzamide moiety often acts as a zinc-binding group within the active site of the enzyme.[5]

IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH is a key mechanism for the antiproliferative activity of some anticancer and antiviral drugs. Benzamide riboside, a benzamide derivative, is metabolized to an NAD analogue that inhibits IMPDH.[6]

Modulation of Other CNS Receptors

Some substituted benzamides have been shown to interact with benzodiazepine (BDZ) binding sites on the GABAA receptor complex.[9] For instance, clebopride and other related compounds have been found to displace [3H]-flunitrazepam from its binding sites, suggesting they may act as partial agonists or antagonists at these sites.[9]

Other Potential Biological Activities

The broad pharmacological landscape of benzamides suggests that this compound could possess other biological activities, such as antimicrobial or anti-inflammatory effects.[3] However, these are considered less probable primary mechanisms compared to dopamine receptor antagonism and enzyme inhibition based on the current body of literature.

Experimental Strategies for Elucidating the Mechanism of Action of this compound

A systematic and multi-faceted experimental approach is required to definitively identify the mechanism of action of this compound.

Target Identification and Validation Workflow

Caption: A generalized workflow for target identification and validation.

In Vitro Assays for Target Engagement

Objective: To determine the binding affinity of this compound for dopamine D2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]-spiperone), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki (inhibitor constant).

Objective: To assess the inhibitory activity of this compound against a panel of HDAC enzymes.

Methodology:

-

Reagents: Obtain recombinant human HDAC enzymes, a fluorogenic HDAC substrate, and HDAC assay buffer.

-

Assay Setup: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

-

Detection: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Objective: To evaluate the inhibitory effect of this compound on IMPDH activity.

Methodology:

-

Reagents: Obtain purified IMPDH enzyme, inosine-5'-monophosphate (IMP), nicotinamide adenine dinucleotide (NAD+), and a suitable buffer.

-

Assay Setup: In a UV-transparent 96-well plate, combine the IMPDH enzyme, IMP, NAD+, and varying concentrations of this compound.

-

Detection: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH, the product of the enzymatic reaction.

-

Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor and calculate the IC₅₀ value.

Cell-Based Assays for Functional Activity

Objective: To determine if this compound can functionally antagonize dopamine D2 receptor signaling in a cellular context.

Methodology:

-

Cell Culture: Culture a cell line expressing the human dopamine D2 receptor.

-

Cell Treatment: Pre-treat the cells with varying concentrations of this compound, followed by stimulation with a known D2 receptor agonist (e.g., quinpirole).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence of different concentrations of the antagonist to determine the functional antagonism and calculate the IC₅₀ value.

In Vivo Models for Pharmacological Characterization

Should in vitro and cell-based assays indicate significant activity, further characterization in animal models would be warranted. For example, if dopamine receptor antagonism is confirmed, rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion) could be employed to assess antipsychotic-like efficacy.

Summary and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the rich pharmacology of the benzamide class of compounds provides a solid framework for targeted investigation. The most promising hypothesis is that this compound acts as a dopamine D2-like receptor antagonist, a mechanism shared by many clinically successful drugs. However, the possibilities of enzyme inhibition or modulation of other CNS receptors should not be discounted.

The experimental strategies outlined in this guide offer a clear and logical path forward for researchers to systematically unravel the biological activity of this compound. A thorough characterization of its mechanism of action will be crucial in determining its potential therapeutic utility and in guiding any future drug development efforts.

References

- 1. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted Benzamide Drugs as Selective Agents for Distinguishing Cerebral Dopamine Receptor Sub-types [ouci.dntb.gov.ua]

- 9. The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Benzamide Scaffold and the Rationale for Halogenated Derivatives

An In-Depth Technical Guide to the Foundational Chemistry and Early Investigative Framework of 3-chloro-N-ethylbenzamide

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its prevalence in top-selling pharmaceuticals highlights its importance.[2] Derivatives of benzamide have demonstrated a wide spectrum of biological activities, including antiemetic, antipsychotic, anti-cancer, and antimicrobial effects.[1][2]

The introduction of halogen atoms, particularly chlorine, onto aromatic rings is a common strategy in drug design. This modification can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. These changes, in turn, can profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. The rationale for synthesizing and studying a molecule like this compound would have been to explore how these modifications to the basic benzamide scaffold could lead to novel or improved biological activity.

Synthesis of this compound: A Mechanistic Approach

The most direct and logical route for the synthesis of this compound is the acylation of ethylamine with 3-chlorobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction.

Causality in Experimental Design

-

Choice of Reactants : 3-chlorobenzoyl chloride is selected as the acylating agent because the chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Ethylamine is a simple, readily available primary amine that serves as the nucleophile.

-

Solvent and Base : An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the formation of HCl would protonate the unreacted ethylamine, forming an ammonium salt (CH₃CH₂NH₃⁺Cl⁻) which is no longer nucleophilic, thereby quenching the reaction.

-

Temperature Control : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: Amide Bond Formation

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling : Cool the solution to 0 °C using an ice bath. This mitigates the exothermic nature of the acylation.

-

Addition of Acyl Chloride : Dissolve 3-chlorobenzoyl chloride (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Work-up and Purification :

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 1 M HCl solution (to remove excess triethylamine), a saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine (to begin the drying process).[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Physicochemical and Structural Characterization

Once synthesized and purified, the identity and purity of this compound would be confirmed using a standard battery of analytical techniques.

Predicted Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | [3] |

| Molecular Weight | 183.63 g/mol | [3] |

| XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |

| Rotatable Bonds | 2 | [3] |

Spectroscopic and Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would be used to confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include those for the ethyl group (a triplet and a quartet) and the aromatic protons on the substituted benzene ring, along with a broad signal for the N-H proton.

-

¹³C NMR : Would be used to confirm the number of unique carbon environments, including the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the chloro-substituted aromatic ring.[5]

-

-

Infrared (IR) Spectroscopy : This technique is crucial for identifying key functional groups. A strong absorption band around 1630-1680 cm⁻¹ would indicate the C=O stretch of the amide, and a sharp peak around 3300 cm⁻¹ would correspond to the N-H stretch.[5]

-

Mass Spectrometry (MS) : Would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

-

Melting Point Analysis : A sharp melting point range for the purified solid would be a strong indicator of high purity.

Logical Diagram of Characterization

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Framework for Early Biological Evaluation

Given the broad activities of related benzamides, an early-stage investigation of this compound would likely involve screening against a panel of assays to identify a primary area of biological effect.

Rationale for Target Selection

-

Anticancer Activity : Many N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[6][7] Therefore, initial screening for anti-proliferative activity against various cancer cell lines would be a logical starting point.

-

Antimicrobial Activity : The amide functional group is present in many antimicrobial agents, and various benzamide derivatives have shown antibacterial and antifungal properties.[2][8] Screening against a panel of representative Gram-positive and Gram-negative bacteria would be a prudent early step.

Proposed In Vitro Screening Protocols

-

Anti-proliferative MTT Assay :

-

Objective : To assess the compound's ability to inhibit the growth of cancer cells.

-

Methodology :

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability relative to untreated controls to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).[6][7]

-

-

-

Antibacterial Broth Microdilution Assay :

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Methodology :

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate bacterial growth medium.

-

Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[2]

-

-

Conclusion

The early investigation of a novel compound like this compound would follow a systematic and logical progression from synthesis to characterization and preliminary biological screening. The foundational steps—a robust synthesis via nucleophilic acyl substitution, thorough physicochemical characterization by spectroscopic methods, and broad in vitro screening—are essential for establishing the compound's identity, purity, and potential for further development in medicinal chemistry. This framework provides the necessary data to guide future research, such as structure-activity relationship (SAR) studies and more advanced pharmacological evaluations.

References

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

3-chloro-N-ethylbenzamide molecular weight

An In-depth Technical Guide to 3-chloro-N-ethylbenzamide

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core physicochemical properties, a detailed synthesis protocol, analytical methodologies for characterization and quality control, and an exploration of its potential applications based on the broader activity of related benzamide structures.

Core Molecular Characteristics

This compound is a monosubstituted benzamide derivative. The presence of the chlorine atom on the meta-position of the phenyl ring and the N-ethyl group on the amide nitrogen are key structural features that dictate its chemical reactivity and potential biological activity.

Physicochemical and Computational Data

A summary of the key physicochemical and computed properties of this compound is presented below. These parameters are crucial for understanding the molecule's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | --INVALID-LINK--[1] |

| Molecular Weight | 183.63 g/mol | --INVALID-LINK--[1] |

| CAS Number | 26819-09-0 | --INVALID-LINK--[1] |

| LogP (calculated) | 2.0897 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |

| Rotatable Bonds | 2 | --INVALID-LINK--[1] |

Synthesis of this compound

The synthesis of this compound is most directly achieved through the acylation of ethylamine with 3-chlorobenzoyl chloride. This is a standard and efficient method for forming amide bonds. 3-chlorobenzoyl chloride is a commercially available starting material, making this a practical route for laboratory-scale synthesis.[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-chlorobenzoyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a gas)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoyl chloride (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Amine: To the cooled solution, add triethylamine (1.1 equivalents). Slowly add ethylamine (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The aromatic region will display a complex multiplet pattern due to the meta-substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should exhibit distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the six carbons of the substituted benzene ring. A link to the 13C NMR spectrum is available on SpectraBase, though direct access may require a subscription.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide I) stretching vibration (typically around 1630-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹). Data for the parent compound, 3-chlorobenzamide, is available in the NIST WebBook and can serve as a reference.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound, as it is a non-volatile and likely thermally stable compound under typical HPLC conditions.[5] Gas Chromatography (GC) could also be employed, but care must be taken to avoid thermal degradation.[6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Elution:

-

A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

Detection:

-

UV detection at a wavelength where the aromatic system absorbs, for example, 254 nm.

Sample Preparation:

-

Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile and filter through a 0.45 µm syringe filter before injection.

Caption: HPLC workflow for purity analysis.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the benzamide scaffold is prevalent in many biologically active compounds. For instance, research on N-benzoyl-2-hydroxybenzamides has shown their potential as anti-protozoal agents, active against P. falciparum, the parasite responsible for malaria.[7] This suggests that substituted benzamides can be valuable starting points for the development of new therapeutic agents.

The structural motifs present in this compound make it an interesting candidate for screening in various biological assays, particularly in the fields of infectious diseases and oncology, where benzamide derivatives have shown promise.

Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting.

-

GHS Classification: It is associated with the GHS07 pictogram, indicating it may be harmful if swallowed, cause skin irritation, or cause serious eye irritation.[1][8]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[9]

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Chlorobenzamide [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. hpst.cz [hpst.cz]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 26819-09-0|this compound|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Solubility Profile of 3-chloro-N-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall efficacy. This technical guide provides a comprehensive theoretical and practical framework for understanding the solubility of 3-chloro-N-ethylbenzamide. In the absence of publicly available experimental data for this specific compound, this document synthesizes established chemical principles to construct a theoretical solubility profile based on its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the industry-standard saturation shake-flask method, coupled with a robust analytical quantification procedure. This guide is designed to serve as a foundational resource for scientists engaged in the research and development of this molecule or structurally related compounds.

Introduction: The Significance of Solubility

This compound is a substituted aromatic amide. Its structure, featuring a benzamide core, is a common scaffold in medicinal chemistry. The solubility of such compounds is a cornerstone of drug development, dictating the path from laboratory synthesis to clinical application. Poor aqueous solubility can lead to low and erratic absorption, hindering the development of effective oral dosage forms. Conversely, understanding solubility in various organic solvents is essential for synthesis, purification, and the creation of amorphous solid dispersions or liquid formulations.

This guide addresses the solubility of this compound from two critical angles: predictive analysis based on molecular structure and a rigorous methodology for empirical determination.

Theoretical Solubility Profile and Physicochemical Properties

The solubility of a molecule is governed by the interplay of its ability to interact with the solvent versus the strength of the intermolecular forces holding its crystal lattice together. By dissecting the structure of this compound, we can predict its general solubility behavior.

Molecular Structure Analysis

-

Benzamide Core: The fundamental benzamide structure possesses both a hydrophobic benzene ring and a polar amide group. The amide's carbonyl oxygen and N-H group can act as hydrogen bond acceptors and donors, respectively, which promotes solubility in polar, protic solvents. However, the benzene ring contributes to lipophilicity.[1]

-

3-chloro Substituent: The chlorine atom at the meta-position of the benzene ring influences solubility primarily through its electronic and steric effects. As a halogen, it increases the molecule's lipophilicity and molecular weight.[4] This generally leads to a decrease in aqueous solubility. The electron-withdrawing nature of chlorine can also modulate the polarity of the entire molecule, affecting its interaction with various solvents.

Predicted Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) and other computational models provide valuable estimations of a compound's properties, guiding experimental design.[5][6][7]

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C₉H₁₀ClNO | - |

| Molecular Weight | 183.63 g/mol | Higher molecular weight often correlates with lower solubility. |

| logP (Octanol/Water) | 2.08 - 2.4 | A positive logP indicates a preference for lipophilic environments over aqueous ones, suggesting low water solubility.[8][9] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | A lower TPSA value is generally associated with lower aqueous solubility and higher membrane permeability. |

| Hydrogen Bond Donors | 1 | The single N-H group allows for limited hydrogen bonding with protic solvents. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can accept a hydrogen bond. |

Data sourced from computational predictions available in public databases.[8][9]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, empirical measurement is essential. The saturation shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a compound in a saturated solution at equilibrium with its solid phase.[10][11]

Principle of the Method

An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid phase is separated from the liquid phase by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[12]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, Acetone)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system for quantification

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is 2-3 times the expected saturation point is typically sufficient. For example, start with ~5 mg of solid.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[1][13]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all solid material is removed, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Sample Dilution: Accurately dilute the clear, saturated solution with the appropriate mobile phase for the analytical method to bring the concentration within the linear range of the calibration curve.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC (see Section 4.0).

Workflow for Thermodynamic Solubility Determination

Caption: Workflow of the Saturation Shake-Flask Method.

Analytical Quantification by Reverse-Phase HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately measuring the concentration of the dissolved analyte. A reverse-phase method is typically suitable for a molecule like this compound.[8][14]

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). This compound, being moderately lipophilic, will be retained on the column and can be detected by a UV detector as it elutes.

Suggested HPLC Method Parameters

The following provides a starting point for method development.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic (e.g., 60% B) or a linear gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

Calibration and Quantification

-

Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.

-

Create Calibration Standards: Perform a series of serial dilutions of the stock solution to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-